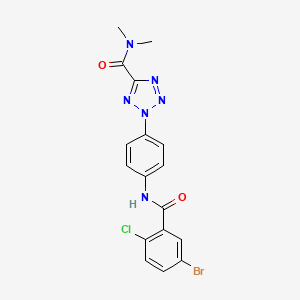

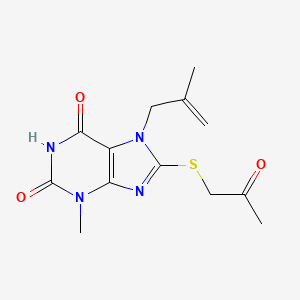

![molecular formula C22H32N2O2 B2889308 N-(2-hydroxy-1,1-dimethylethyl)-N'-[3-(4-methylphenyl)-1-adamantyl]urea CAS No. 824970-84-5](/img/structure/B2889308.png)

N-(2-hydroxy-1,1-dimethylethyl)-N'-[3-(4-methylphenyl)-1-adamantyl]urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-hydroxy-1,1-dimethylethyl)-N'-[3-(4-methylphenyl)-1-adamantyl]urea, also known as AUDA-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AUDA-1 is a small molecule inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs), which are important signaling molecules in the body. Inhibition of sEH by AUDA-1 has been shown to have a variety of beneficial effects on various physiological and pathological processes.

Wissenschaftliche Forschungsanwendungen

Hydrogen Bonding and Structural Analysis

Research on similar urea derivatives has shown that their solid-state structure and hydrogen bonding capabilities can be studied through spectroscopic methods and X-ray diffraction. These studies reveal how modifications to the urea moiety influence molecular conformations and intermolecular interactions, critical for understanding the material properties of such compounds (Kołodziejski et al., 1993).

Directed Lithiation and Subsequent Reactions

Directed lithiation of N,N-dimethylurea derivatives allows for the selective functionalization of these molecules, enabling the synthesis of a wide range of substituted products. This chemistry is pivotal in the development of new materials and pharmaceuticals, illustrating the versatility of urea compounds as synthetic intermediates (Smith et al., 2013).

Soluble Epoxide Hydrolase Inhibition

N,N'-Disubstituted ureas have been explored for their inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides to diols. Such inhibitors have potential therapeutic applications in treating hypertension, inflammation, and pain. Studies have shown that specific urea derivatives exhibit potent inhibitory activities, highlighting the therapeutic potential of these compounds (Hwang et al., 2007).

Metabolic Profiling

The metabolism of urea-based sEH inhibitors, including those with adamantyl substitutions, has been examined to understand their pharmacokinetics and efficacy in therapeutic applications. These studies help in designing more effective and stable drug candidates by understanding how structural modifications affect their metabolic fate (Liu et al., 2015).

Chemical Stability and sEH Inhibition

Investigations into the chemical and metabolic stabilities of salicylate-urea-based sEH inhibitors reveal that specific derivatives, such as those with methyl salicylate, offer potent inhibitory action along with enhanced stability. These findings are crucial for the development of sEH inhibitors as pharmaceutical agents (Kasagami et al., 2009).

Eigenschaften

IUPAC Name |

1-(1-hydroxy-2-methylpropan-2-yl)-3-[3-(4-methylphenyl)-1-adamantyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O2/c1-15-4-6-18(7-5-15)21-9-16-8-17(10-21)12-22(11-16,13-21)24-19(26)23-20(2,3)14-25/h4-7,16-17,25H,8-14H2,1-3H3,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLNEKCDNMHIHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)NC(C)(C)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-(5-chloro-2-thiophenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2889225.png)

![N-(4-chlorophenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2889228.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-methylbenzamide](/img/structure/B2889230.png)

![1,2-distearoyl-sn-glycero-3-phosphoethanolaMine-N-[aMino(polyethylene glycol)-2000] (aMMoniuM salt)](/img/structure/B2889234.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2889237.png)

![2-Methyl-3-(2-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)quinoxaline](/img/structure/B2889239.png)